BENGHE Methodological & Application

Check Availability & Pricing

Experimental procedure for Beckmann
rearrangement of benzophenone oxime

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzophenone oxime

Cat. No.: B171034

Application Notes and Protocols

Topic: Experimental Procedure for Beckmann Rearrangement of Benzophenone Oxime

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts a
ketoxime into an N-substituted amide.[1][2] This rearrangement is a valuable tool in synthetic
organic chemistry, notably for its application in the industrial synthesis of caprolactam, the

precursor to Nylon 6.[1][3] The reaction is typically catalyzed by an acid, which promotes the

migration of the alkyl or aryl group positioned anti-periplanar to the hydroxyl group of the
oxime.[1][3][4]

This document provides detailed protocols for a two-step synthesis of benzanilide from
benzophenone. The first protocol covers the synthesis of the intermediate, benzophenone
oxime, from benzophenone. The second protocol details the Beckmann rearrangement of
benzophenone oxime to the final product, benzanilide, using two common methods.

Experimental Protocols
Protocol 1: Synthesis of Benzophenone Oxime
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This protocol describes the conversion of benzophenone to benzophenone oxime via a
condensation reaction with hydroxylamine hydrochloride.

Materials and Apparatus:

Benzophenone

» Hydroxylamine hydrochloride (NH20H-HCI)

e Sodium hydroxide (NaOH)

e 959% Ethanol

o Water

o Concentrated Hydrochloric Acid (HCI)

o Methanol (for recrystallization)

e Round-bottom flask (250 mL)

o Reflux condenser

o Beaker (500 mL)

e Buchner funnel and vacuum filtration apparatus

» Melting point apparatus

Procedure:

e In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine
hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.[5]

o With shaking, add approximately 6.5 g of sodium hydroxide pellets in portions to the mixture.

[5]

» Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux
for 5-10 minutes.[5]
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 After the reflux, cool the flask to room temperature.

e In a separate 500 mL beaker, prepare a solution of 14 mL of concentrated HCl in 100 mL of
water. Pour the cooled reaction mixture into this acidic solution to precipitate the product.[5]

o Collect the white precipitate of benzophenone oxime by vacuum filtration using a Buchner
funnel.[1][5]

e Wash the collected solid thoroughly with cold water to remove any residual acid and salts.[1]

[5]

e Dry the crude product. For further purification, recrystallize the product from approximately
10 mL of methanol.[5]

e Once recrystallized, dry the pure benzophenone oxime crystals, record the final weight,
and determine the melting point.

Protocol 2: Beckmann Rearrangement of Benzophenone
Oxime to Benzanilide

This section describes two alternative methods for the rearrangement of benzophenone
oxime to benzanilide.

Method A: Using Thionyl Chloride
Materials and Apparatus:

» Benzophenone oxime (from Protocol 1)
¢ Anhydrous ether

e Thionyl chloride (SOCI2)

o Methanol (for recrystallization)

e Erlenmeyer flask (150 mL)

e \Water bath

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.thinkswap.com/my/imu/bpc2236-synthetic-organic-chemistry/part-1-preparation-benzophenone-oxime-part-2-beckmann
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Benzophenone_O_acetyl_oxime_in_Beckmann_Rearrangement.pdf
https://www.thinkswap.com/my/imu/bpc2236-synthetic-organic-chemistry/part-1-preparation-benzophenone-oxime-part-2-beckmann
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Benzophenone_O_acetyl_oxime_in_Beckmann_Rearrangement.pdf
https://www.thinkswap.com/my/imu/bpc2236-synthetic-organic-chemistry/part-1-preparation-benzophenone-oxime-part-2-beckmann
https://www.thinkswap.com/my/imu/bpc2236-synthetic-organic-chemistry/part-1-preparation-benzophenone-oxime-part-2-beckmann
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/product/b171034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Distillation apparatus (optional, for solvent removal)

Beaker

Buchner funnel and vacuum filtration apparatus

Melting point apparatus

Procedure:

e In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the prepared benzophenone oxime in 20
mL of anhydrous ether.[5]

o Perform this step in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride
to the flask.[5]

e Gently heat the flask on a water bath to distill off the ether and any other volatile products.[5]

» After removing the solvent, add 25 mL of water to the residue and boil for several minutes.
Break up any lumps that may have formed.[5]

o Decant the supernatant liquid and recrystallize the crude product from methanol.[5]

« Filter the purified benzanilide crystals, dry them completely, record the final weight, and
determine the melting point.

Method B: Using Acetic Anhydride

Materials and Apparatus:

Benzophenone oxime (from Protocol 1)

Acetic anhydride (Acz20)

Glacial acetic acid

Round-bottom flask

Reflux condenser
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o Beaker

e Buchner funnel and vacuum filtration apparatus

e Melting point apparatus

Procedure:

Place 1 equivalent of benzophenone oxime in a round-bottom flask.[1]

e Add an excess of acetic anhydride (5-10 equivalents) and a catalytic amount of glacial acetic
acid.[1]

e Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Reaction progress
can be monitored by Thin Layer Chromatography (TLC).[1]

e Once the reaction is complete, cool the mixture to room temperature.[1]

o Carefully pour the cooled reaction mixture into a beaker of cold water. This will hydrolyze the
excess acetic anhydride and precipitate the benzanilide product.[1]

o Collect the solid product by vacuum filtration.[1]

e Wash the product with cold water, dry it, record the weight, and determine the melting point.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields can
vary based on reaction conditions and purification efficiency.
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Molecular

. Theoretical Actual Yield Percentage Melting

Compound Weight ( ] ] .

Yield (g) (9) Yield (%) Point (°C)

g/mol )

Based on

Benzophenon 5.0g
_ 197.24 ~4.8 ~89%[5] 125 - 130[5]

e Oxime Benzophenon

e

Based on 148 - 164

- 2.0g (Crude)[5],

Benzanilide 197.24 ~1.3 ~65%][5]

Benzophenon 157 - 160

e Oxime (Pure)[6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from starting

materials to the final purified product.
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Starting Materials

Benzophenone NH20H-HCI, NaOH, EtOH
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Figure 1. Experimental workflow for the synthesis of benzanilide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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